![molecular formula C22H16F4N4O2S B2499155 N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321848-22-0](/img/structure/B2499155.png)

N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps and can result in varying yields at each stage. In the case of the compound 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, the synthesis began with 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, proceeding through a nine-step process that ultimately yielded the final product at a 1% overall chemical yield . This low yield indicates the complexity and potential challenges in the synthesis of such compounds. Additionally, the desmethylation of the reference standard to produce a precursor for radiolabeling was achieved with a 70% yield, which is a significant improvement compared to the overall synthesis yield .

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its chemical behavior and potential interactions with biological targets. For the compound 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, the crystal structure was determined, which provides valuable information about the arrangement of atoms in the molecule and can be used to predict its reactivity and binding properties . Although the compound mentioned in the command prompt is not directly studied in the provided papers, the analysis of similar compounds with related functional groups can offer insights into the likely structure and behavior of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their potential reactivity. For instance, the O-[(11)C]methylation step used in the synthesis of the PET agent is a specific reaction that introduces a radiolabel into the molecule . This type of reaction is particularly relevant for the development of diagnostic agents in medical applications. The synthesis of the pyrazolo[1,5-a]pyrimidine derivative also involves a condensation reaction, which is a common method for constructing complex organic frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of fluorine atoms and trifluoromethyl groups in both compounds suggests high electronegativity and lipophilicity, which can affect their solubility, stability, and interaction with biological systems . The specific activities and yields reported in the synthesis of the PET agent also provide information about the efficiency and practicality of producing the compound for research or clinical use . The biological activity of the pyrazolo[1,5-a]pyrimidine derivative, including its inhibition of cancer cell proliferation, is a direct consequence of its chemical properties and structural features .

Scientific Research Applications

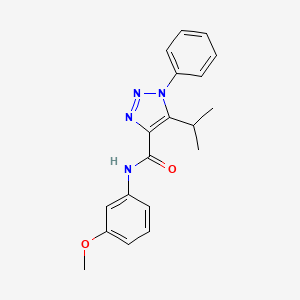

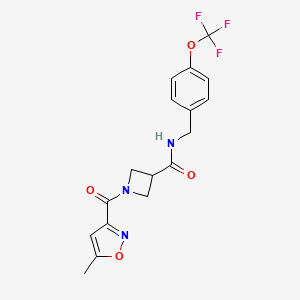

Synthesis and Characterization

Synthesis Techniques : This compound has been synthesized using various techniques. For instance, the synthesis of similar 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involved reactions with hydrazine hydrate in ethanol, showing versatile synthesis methods for such compounds (Hassan, Hafez, & Osman, 2014).

Characterization and Spectral Data : The synthesized compounds are characterized using elemental analysis and spectral data like IR, MS, 1H-NMR, and 13C-NMR, ensuring their purity and structural integrity (Hassan, Hafez, & Osman, 2014).

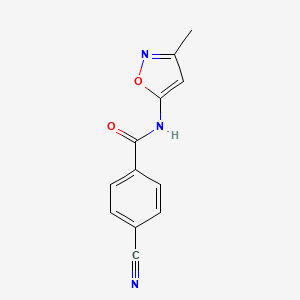

Biological Activity

Cytotoxicity Studies : Research indicates potential cytotoxic activities of related compounds. For instance, certain synthesized products have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Potential Antituberculosis Activity : Some analogs of this compound have been evaluated for their activity against Mycobacterium tuberculosis, suggesting its potential in antituberculosis drug development (Jeankumar et al., 2013).

Antiproliferative Effects on Cancer Cells : Studies have also shown that certain related compounds possess antiproliferative effects on various cancer cell lines, indicating their potential as anticancer agents (Kim et al., 2011).

Antimicrobial Activities : Synthesized compounds of this family have been tested for analgesic, anti-inflammatory, and antimicrobial activities, showing their broad-spectrum biological applications (Gein et al., 2019).

Chemical Structure Analysis

Crystal Structure Determination : The crystal structure of related compounds has been determined, which aids in understanding the compound’s chemical behavior and interaction potentials (Liu et al., 2016).

Structural Modifications : Research into modifying the core structure of these compounds to enhance their biological activity is ongoing, suggesting the flexibility and potential of these compounds in various scientific applications (Wise et al., 1987).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N4O2S/c1-32-16-8-4-14(5-9-16)18-12-33-21(29-18)30-19(22(24,25)26)17(11-28-30)20(31)27-10-13-2-6-15(23)7-3-13/h2-9,11-12H,10H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBGZWANCZSTFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)

![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2499090.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2499091.png)

![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2499092.png)